molecular formula C21H24N2O3 B3899381 N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide

N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide

Cat. No.: B3899381
M. Wt: 352.4 g/mol
InChI Key: LMEXHFBQHSAVCM-UHFFFAOYSA-N
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Description

N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a morpholine ring, a diphenylacetamide moiety, and a propan-2-yl group, making it a subject of interest in medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-16(21(25)23-12-14-26-15-13-23)22-20(24)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXHFBQHSAVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(1-morpholin-4-yl-1-oxopropan-2-yl)-N-phenylpropanamide as an intermediate . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the diphenylacetamide moiety may facilitate binding to hydrophobic pockets within proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-morpholin-4-yl-1-oxopropan-2-yl)-N-phenylpropanamide
  • 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid
  • N-(1-Morpholin-4-yl-1-oxopropan-2-yl)but-2-ynamide

Uniqueness

N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide stands out due to its unique combination of a morpholine ring and a diphenylacetamide moiety. This structural arrangement imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide
Reactant of Route 2
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N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide

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